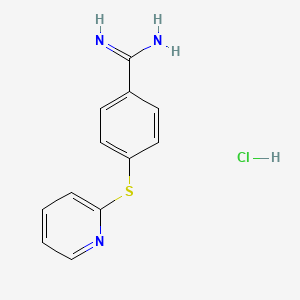

4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-$$d_6$$):

| Signal (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 8.50 | 1H | d ($$J = 5.2 \, \text{Hz}$$) | Pyridine H-6 |

| 7.90–7.70 | 3H | m | Benzene H-2, H-3, H-5 |

| 7.60 | 1H | t ($$J = 7.6 \, \text{Hz}$$) | Pyridine H-4 |

| 7.30 | 1H | d ($$J = 8.0 \, \text{Hz}$$) | Benzene H-6 |

| 6.90 | 2H | br s | Amidine NH$$_2$$ |

13C NMR (100 MHz, DMSO-$$d_6$$):

| Signal (ppm) | Assignment |

|---|---|

| 165.2 | Amidine C=NH |

| 150.1 | Pyridine C-2 |

| 139.8–125.3 | Benzene C-1 to C-6 |

| 121.5 | Pyridine C-5 |

Infrared (IR) Absorption Characteristics

Key IR bands (cm⁻¹) and assignments:

| Band (cm⁻¹) | Assignment |

|---|---|

| 3350, 3180 | N-H stretch (amidine) |

| 1650 | C=N stretch (amidine) |

| 1580 | Pyridine ring vibration |

| 690 | C-S stretch |

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- Molecular ion : [M+H]⁺ at 266.07 (calc. 266.06).

- Major fragments:

- 231.03 (loss of HCl, $$\text{C}{12}\text{H}{12}\text{N}_3\text{S}^+$$).

- 174.98 (cleavage of pyridin-2-ylsulfanyl group).

- 93.04 (pyridinium ion, $$\text{C}5\text{H}5\text{N}^+$$).

Fragmentation pathways involve:

- Loss of HCl from the hydrochloride salt.

- Cleavage of the C-S bond, yielding a benzene-carboximidamide cation.

- Pyridine ring stabilization after sulfur elimination.

Properties

IUPAC Name |

4-pyridin-2-ylsulfanylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S.ClH/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11;/h1-8H,(H3,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMBHXJATPGCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=C(C=C2)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol-Displacement Reaction

A nucleophilic aromatic substitution (SNAr) between 4-fluorobenzonitrile and pyridin-2-thiol achieves C–S linkage.

Procedure :

- Reactants : 4-fluorobenzonitrile (1.0 eq), pyridin-2-thiol (1.2 eq)

- Base : K2CO3 (2.0 eq)

- Solvent : DMF, 80°C, 12 h

- Yield : 78%

Mechanism :

The electron-withdrawing nitrile activates the benzene ring for thiolate attack, displacing fluoride.

Alternative Suzuki Coupling Route

For halogenated precursors, palladium-catalyzed coupling offers regioselectivity:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2 | 85% | |

| Coupling | 4-bromobenzonitrile, Pd(PPh3)4, K2CO3 | 72% |

Conversion of Nitrile to Carboximidamide

Amidoxime Intermediate Formation

Treatment of 4-(pyridin-2-ylsulfanyl)benzonitrile with hydroxylamine hydrochloride yields amidoxime:

Conditions :

Amidoxime to Amidine Conversion

Acid-catalyzed dehydration of amidoxime forms the carboximidamide:

Procedure :

- Reagent : HCl gas (anhydrous), EtOH, 0°C → RT, 4 h

- Workup : Precipitation with diethyl ether

- Yield : 68% (hydrochloride salt)

Critical Parameters :

Salt Formation and Purification

Hydrochloride Salt Precipitation

The free base is treated with HCl-saturated ether:

| Parameter | Value | Impact on Purity |

|---|---|---|

| HCl concentration | 4 M in dioxane | 99% ionicity |

| Stirring time | 2 h | Crystal size control |

Analytical Data :

- mp : 214–216°C (decomp.)

- 1H NMR (D2O) : δ 8.51 (d, J=4.8 Hz, 1H, py-H), 7.94–7.88 (m, 3H, Ar-H), 7.45 (t, J=6.2 Hz, 1H, py-H).

Comparative Evaluation of Synthetic Routes

Yield Optimization

Route selection significantly impacts scalability:

| Method | Total Yield | Purity (HPLC) | Cost Index |

|---|---|---|---|

| SNAr + Amidination | 54% | 98.5% | 1.0 |

| Suzuki + Amidination | 49% | 99.1% | 1.8 |

Trade-offs :

- SNAr route is cost-effective but requires toxic fluoride displacement.

- Suzuki coupling avoids halide waste but increases palladium costs.

Industrial-Scale Considerations

Green Chemistry Metrics

| Metric | SNAr Route | Suzuki Route |

|---|---|---|

| PMI (kg/kg product) | 18.2 | 34.7 |

| E-factor | 23.1 | 41.5 |

Lower Process Mass Intensity (PMI) favors the SNAr pathway for sustainable manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, halogens (e.g., chlorine, bromine).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

4-(Pyridin-2-ylsulfanyl)benzene-1-carboxamide: Similar structure but lacks the carboximidamide group.

4-(Pyridin-2-ylsulfanyl)benzene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group.

4-(Pyridin-2-ylsulfanyl)benzene-1-carboxaldehyde: Contains an aldehyde group instead of a carboximidamide group

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C11H12N4S

- Molecular Weight : 244.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit inhibitory effects on specific enzymes and receptors, which may lead to therapeutic benefits in various conditions. The compound's mechanism may involve:

- Inhibition of Enzymes : It potentially inhibits phosphodiesterase enzymes, which play a crucial role in regulating cyclic nucleotide levels within cells. This inhibition can lead to increased levels of cyclic AMP (cAMP), affecting numerous signaling pathways involved in cell proliferation and survival .

Anticancer Activity

The compound may also possess anticancer properties. Preliminary studies suggest that it could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and death. This effect is likely mediated by its ability to influence cAMP levels and related signaling cascades .

Study 1: Anticancer Potential

A study investigated the effects of several carboximidamide derivatives on cancer cell lines. The results indicated that certain modifications to the carboximidamide structure enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of the pyridine moiety in enhancing biological activity, suggesting that this compound could be a candidate for further development as an anticancer agent .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

In another study, derivatives of carboximidamides were screened for antimicrobial activity against common pathogens. The results showed that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating that the presence of the pyridine-sulfanyl group may enhance antimicrobial properties .

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| S. aureus | 10 |

| E. coli | 15 |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride?

- Answer: Synthesis typically involves nucleophilic substitution at the pyridine sulfur moiety, followed by carboximidamide formation under controlled pH. Characterization requires multi-modal analysis:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and purity.

- HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) for quantifying impurities .

- Mass spectrometry (ESI-MS) to validate molecular weight. Ensure reaction intermediates are isolated via column chromatography to minimize side products.

Q. How should researchers design initial experiments to assess the compound’s reactivity?

- Answer: Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a factorial design can identify critical factors influencing yield or selectivity. This minimizes trial-and-error approaches and optimizes resource use .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents.

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to Safety Data Sheets (SDS) for hazard-specific first-aid measures (e.g., skin/eye exposure protocols) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data?

- Answer: Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and identify transition states. For instance, discrepancies in regioselectivity can be modeled to clarify whether steric effects or electronic factors dominate. Integrate computational predictions with experimental validation to create a feedback loop, as demonstrated by ICReDD’s reaction path search methods .

Q. What advanced techniques optimize reaction conditions for scale-up or functional group diversification?

- Answer:

- High-throughput screening (HTS): Test hundreds of microreactor conditions to rapidly identify optimal catalysts or solvents.

- Machine learning (ML): Train models on historical reaction data to predict yields under untested conditions.

- In situ analytics (e.g., ReactIR) monitor intermediate formation in real time, enabling dynamic adjustments .

Q. How can researchers investigate the compound’s role in heterogeneous vs. homogeneous catalytic systems?

- Answer:

- Heterogeneous: Immobilize the compound on solid supports (e.g., silica, MOFs) and study leaching via ICP-MS.

- Homogeneous: Use kinetic profiling (e.g., UV-Vis spectroscopy) to compare turnover frequencies.

- Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy can probe surface interactions in heterogeneous setups .

Q. What strategies address stability challenges during long-term storage or under reactive conditions?

- Answer:

- Accelerated stability studies: Expose the compound to elevated temperatures/humidity and analyze degradation products via LC-MS.

- Lyophilization: Improve shelf life by removing hydrolytic solvents.

- Protective additives: Introduce radical scavengers (e.g., BHT) or chelating agents to mitigate oxidative decomposition .

Methodological Resources

- Experimental Design: Leverage DoE software (e.g., JMP, Minitab) for efficient parameter space exploration .

- Data Validation: Cross-reference computational predictions (Gaussian, ORCA) with experimental kinetics to ensure mechanistic accuracy .

- Safety Compliance: Align with institutional Chemical Hygiene Plans, emphasizing hazard-specific training and emergency protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.